molecular formula C13H18N2O3 B5724357 N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide

N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5724357
M. Wt: 250.29 g/mol
InChI Key: HADUQTYHPKJXOZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to have a range of biological effects. In

Scientific Research Applications

DMPP has been widely used as a pharmacological tool in scientific research. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity. This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. DMPP has also been found to modulate the activity of other receptors, including the GABA-A receptor and the 5-HT3 receptor.

Mechanism of Action

DMPP exerts its pharmacological effects by binding to the allosteric site of the α7 nicotinic acetylcholine receptor, increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to downstream effects such as increased calcium influx and neurotransmitter release.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce inflammation and pain perception. DMPP has also been found to have anxiolytic and antidepressant effects, possibly through its modulation of the GABA-A receptor and the 5-HT3 receptor.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP is also relatively stable and can be easily synthesized, making it a cost-effective option for researchers.
However, there are also limitations to the use of DMPP in lab experiments. Its effects may be influenced by factors such as age, sex, and genetic background, making it important to carefully control for these variables in experimental design. Additionally, DMPP has been found to have some off-target effects, such as modulating the activity of other receptors, which may complicate interpretation of results.

Future Directions

There are several potential future directions for research on DMPP. One area of interest is the role of the α7 nicotinic acetylcholine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMPP has been found to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, further research is needed to fully understand the effects of DMPP on other receptors, such as the GABA-A receptor and the 5-HT3 receptor, and how these effects may contribute to its pharmacological profile.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, or DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, leading to a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, DMPP has several potential future directions for research, including its role in neurodegenerative diseases and its effects on other receptors.

Synthesis Methods

DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, DMPP can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine and subsequent coupling with N,N'-dicyclohexylcarbodiimide.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-6-5-10(9-12(11)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADUQTYHPKJXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide

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